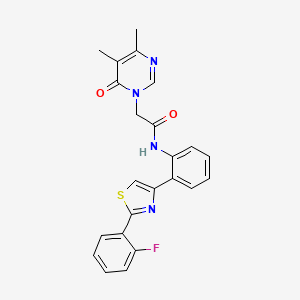
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparación Con Compuestos Similares
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenyl)acetamide
2-(4-methyl-5-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-methylphenyl)acetamide
2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-N-(2-(thiazol-4-yl)phenyl)acetamide
That should give you a solid start on understanding the many facets of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide. Fascinating stuff, huh?
Actividad Biológica
The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates several pharmacophores, including a pyrimidine ring, a thiazole moiety, and an acetamide group. Its molecular formula is C19H19FN4O with a molecular weight of approximately 348.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O |
| Molecular Weight | 348.38 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimal inhibitory concentrations (MICs) often in the low micromolar range .
Anti-inflammatory Effects
In addition to antimicrobial properties, thiazole-containing compounds have been investigated for their anti-inflammatory activities. Studies have shown that certain derivatives can reduce inflammation in models of carrageenan-induced edema, indicating potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The acetamide group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of bacterial enzymes involved in folate synthesis.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Study 1: Antibacterial Efficacy
A study focusing on various thiazole derivatives found that compounds structurally related to our target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative had an MIC of 32 µg/mL, suggesting strong potential for further development as an antibacterial agent .
Study 2: Anti-inflammatory Properties
In another investigation, thiazole derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated that certain compounds could significantly reduce the levels of TNF-alpha and IL-6 in stimulated macrophages, highlighting their potential for treating inflammatory conditions .
Study 3: Molecular Docking Studies
Molecular docking studies have been employed to predict how the compound interacts with target proteins. These studies suggest that the compound binds effectively to the active sites of enzymes involved in bacterial metabolism, providing insights into its mechanism as an antimicrobial agent.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-14-15(2)25-13-28(23(14)30)11-21(29)26-19-10-6-4-8-17(19)20-12-31-22(27-20)16-7-3-5-9-18(16)24/h3-10,12-13H,11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKDZRFTWAOJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














